molecular formula C6H4BrClFN B1293188 4-Bromo-2-chloro-5-fluoroaniline CAS No. 1000572-63-3

4-Bromo-2-chloro-5-fluoroaniline

Cat. No. B1293188
M. Wt: 224.46 g/mol
InChI Key: QIXJYJRZGHXOLM-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2-chloro-5-fluoroaniline is a halogenated aniline derivative, which is a class of compounds that are often used as intermediates in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple halogens on the aromatic ring makes it a versatile precursor for further chemical transformations.

Synthesis Analysis

The synthesis of halogen-rich intermediates like 4-Bromo-2-chloro-5-fluoroaniline can be achieved through halogen dance reactions, as demonstrated in the synthesis of related compounds such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine . These reactions allow for the introduction of different halogens onto an aromatic ring, providing a pathway to synthesize a variety of substituted pyridines with desired functionalities for further chemical manipulations .

Molecular Structure Analysis

The molecular structure of halogenated anilines is characterized by the presence of halogen atoms attached to the aromatic ring, which can influence the electronic properties of the molecule. For instance, the crystal and molecular structure of a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline, shows classical intra- and intermolecular hydrogen bonds of the N–H···Hal type along with dispersive halogen···halogen interactions . These interactions are crucial in determining the packing and stability of the crystal structure.

Chemical Reactions Analysis

The chemoselective functionalization of halogenated pyridines, such as 5-bromo-2-chloro-3-fluoropyridine, has been described, where catalytic amination conditions lead to selective bromide substitution . This indicates that similar halogenated anilines could undergo selective reactions depending on the conditions, such as neat conditions or SNAr conditions, to afford various substitution products . These reactions are essential for the targeted modification of the molecule for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-chloro-5-fluoroaniline would be influenced by the halogen substituents on the aromatic ring. These substituents can affect the molecule's boiling point, melting point, solubility, and reactivity. For example, the synthesis of 4-Bromo-2-fluorobiphenyl by a one-pot method from a related starting material, 4-bromo-2-fluoroaniline, shows that reaction conditions such as temperature and reaction time can significantly impact the yield of the product . This suggests that the physical properties of 4-Bromo-2-chloro-5-fluoroaniline would also be sensitive to reaction conditions during its synthesis and handling.

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-2-chloro-5-fluoroaniline serves as a starting material or intermediate in various chemical syntheses. For instance, its application in the synthesis of 4-Bromo-2-fluorobiphenyl through a one-pot method using 4-bromo-2-fluoroaniline bromate has been explored, highlighting the effects of various conditions on the reaction results and the potential for cost reduction in acidic reagents (Li Yong-qiang, 2012).

Applications in Biological Studies

4-Bromo-2-chloro-5-fluoroaniline has been utilized in the synthesis of compounds with potential biological activities. For example, its condensation with other compounds led to the creation of new thienoquinoline and pyrroloquinoline systems, some of which demonstrated significant antibacterial activity against various bacterial strains (F. K. Abdel‐Wadood et al., 2014).

Photophysical Studies

The ultraviolet photoelectron spectra (UPS) of 4-haloanilines, including 4-bromo-2-chloro-5-fluoroaniline, have been recorded and interpreted using a composite-molecule model. This research contributes to the understanding of the electronic structure and reactivity of such compounds (Jason L.D. Sky & E. I. Nagy-Felsobuki, 1999).

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-2-chloro-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXJYJRZGHXOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650245
Record name 4-Bromo-2-chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-5-fluoroaniline

CAS RN

1000572-63-3
Record name 4-Bromo-2-chloro-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloro-5-fluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Sott, C Hawner, JE Johansen - Tetrahedron, 2008 - Elsevier
… To a mixture of copper(II)chloride (bromide) (24.35 g, 181.2 mmol), dry acetonitrile (200 mL) and tert-butyl nitrite (25.7 mL, 226.5 mmol), a solution of 4-bromo-2-chloro-5-fluoroaniline (…
Number of citations: 11 www.sciencedirect.com

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